2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide
Description
2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide is a complex organic compound that features a unique structure combining benzo[4,5]thiazolo[2,3-c][1,2,4]triazole and acetamide moieties
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c17-10-5-1-2-6-11(10)18-14(22)9-23-15-19-20-16-21(15)12-7-3-4-8-13(12)24-16/h1-8H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOIDCLNJAALNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of strong acids or bases as catalysts.
Thioether formation: The benzo[4,5]thiazolo[2,3-c][1,2,4]triazole core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the acylation of the thioether intermediate with 2-chlorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Key Steps:
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Intermediate preparation : A 4-(2-mercaptophenyl)-1,2,4-triazole derivative is treated with triflic acid to deprotect the thiol group, forming a free thiol intermediate .
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Oxidation : The free thiol undergoes oxidation (e.g., with DMSO) to a disulfide intermediate.
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Cyclization : Deprotonation of the triazole carbon facilitates intramolecular C–S bond formation, yielding the fused benzo thiazolo[2,3-c] triazole ring .
Example Reaction Conditions :
| Step | Reagents/Solvents | Temperature | Yield | Source |
|---|---|---|---|---|
| Thiol deprotection | TFA, triflic acid | 0°C | 85% | |
| Oxidative cyclization | DMSO, NaH (base) | 80°C | 92% |
Formation of the Thioether Linkage
The thioether bridge (–S–CH₂–) is introduced via nucleophilic substitution :
Reaction Mechanism:
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A chloroacetamide derivative (e.g., 2-chloro-N-(2-chlorophenyl)acetamide) reacts with the thiol group of the triazole-thiazole intermediate in the presence of a base (e.g., K₂CO₃ or Et₃N) .
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Base | Triethylamine (TEA) | |
| Reaction Time | 3–5 hours | |
| Yield | 75–89% |
Functionalization and Derivatization
The acetamide and triazole moieties enable further chemical modifications:
Acetamide Hydrolysis
The N-(2-chlorophenyl)acetamide group can undergo hydrolysis to form a carboxylic acid under strong acidic or basic conditions :
Electrophilic Aromatic Substitution
The 2-chlorophenyl group participates in SᴇAr reactions (e.g., nitration, sulfonation) at the para-position relative to the chlorine atom .
Triazole Ring Modifications
The 1,2,4-triazole ring can undergo:
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Alkylation/Acylation : At N1 or N4 positions using alkyl halides or acyl chlorides .
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu(II), Zn(II)) .
Stability Under Oxidative and Thermal Conditions
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Oxidative Stability : The thioether linkage is susceptible to oxidation by strong agents (e.g., H₂O₂, KMnO₄), forming sulfoxide or sulfone derivatives.
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Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA-DSC analysis .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range | Source |
|---|---|---|---|---|
| Oxidative cyclization | High functional tolerance | Requires anhydrous conditions | 80–92% | |
| Thiol-alkylation | Mild conditions | Competing side reactions | 70–89% |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives have been reported to exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. Studies indicate that modifications in the structure can enhance its antibacterial potency. For example, derivatives with electron-donating groups on the phenyl ring have demonstrated improved activity against resistant strains .
Antifungal Properties
The compound has also been evaluated for its antifungal activity. Research shows that certain derivatives possess antifungal effects comparable to established antifungal agents. The mechanisms of action often involve disruption of fungal cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Research into the anticancer properties of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has revealed promising results. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. The structural features that contribute to these activities include the ability to induce apoptosis and inhibit tumor growth .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives typically involves multi-step reactions that can be optimized for yield and purity. The structure-activity relationship studies have identified key functional groups that enhance biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Electron-donating groups | Increase antibacterial potency |
| Halogen substitutions | Enhance antifungal activity |
| Aromatic rings | Improve anticancer efficacy |
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various applications:
- A study demonstrated that a derivative exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Another investigation highlighted the anticancer properties of a related compound in inhibiting cell proliferation in breast cancer models .
Mechanism of Action
The mechanism of action of 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)acetic acid
- ethyl 2-(2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide is unique due to the presence of the 2-chlorophenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets or alter its reactivity in chemical reactions.
Biological Activity
The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide is a member of the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole family, which has garnered attention due to its diverse biological activities. This article aims to detail the biological activity of this compound through a comprehensive review of existing literature, including data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[4,5]thiazolo moiety
- Triazole ring
- Thio group attached to the triazole
- Chlorophenyl acetamide substituent
This unique arrangement contributes to its potential biological activities.
Antitumor Activity
Research indicates that derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles exhibit significant antitumor properties. For instance:
- Compound Evaluation : A study demonstrated that certain derivatives showed IC50 values as low as 1.61 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
- Mechanism of Action : The antitumor action is often attributed to the interaction with cellular pathways involved in apoptosis and cell cycle regulation. Molecular dynamics simulations have shown that these compounds can effectively bind to targets such as Bcl-2 proteins .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Testing : Compounds within this class have been tested against both Gram-positive and Gram-negative bacteria. Results indicate comparable efficacy to standard antibiotics like norfloxacin .
- Structure-Activity Relationship (SAR) : The presence of electron-donating or withdrawing groups significantly influences antibacterial activity. For example, compounds with halogen substitutions exhibited enhanced potency .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives:
- Inhibition of COX Enzymes : Certain derivatives have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation . This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy Study :
- A series of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives were synthesized and evaluated for their cytotoxicity against various human tumor cell lines. The study found that modifications on the phenyl ring significantly influenced the activity levels.
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Antimicrobial Activity Assessment :
- In a comparative study against standard antibiotics, several derivatives demonstrated superior antibacterial properties. The presence of specific functional groups was crucial for enhancing activity.
Q & A
Q. Q1. What are the key steps and critical parameters in synthesizing this compound?
The synthesis involves constructing the benzothiazolo-triazole core, followed by thioether and acetamide group introduction. Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions (e.g., over-oxidation of sulfur groups) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thioether bond formation .
- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) ensures >95% purity, confirmed by HPLC .
Q. Q2. How is the compound characterized structurally, and what analytical discrepancies might arise?
- NMR spectroscopy : -NMR confirms the acetamide NH proton at δ 10.2–10.5 ppm, but signal splitting may occur due to rotational isomerism, requiring 2D NMR (e.g., NOESY) for resolution .
- Mass spectrometry : High-resolution MS (HRMS) must resolve isotopic clusters from chlorine (M+2 peaks) and sulfur to avoid misassignment .
- X-ray crystallography : Single-crystal analysis (e.g., at 173 K) resolves ambiguities in heterocyclic ring conformations .
Q. Q3. What preliminary biological assays are recommended for this compound?
- Antimicrobial screening : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans), with ciprofloxacin and fluconazole as controls .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices >10 for therapeutic potential .
Advanced Research Questions
Q. Q4. How can reaction pathways be optimized to improve yield and reduce byproducts?
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., KCO concentration). Response surface methodology (RSM) identifies optimal conditions .
- Byproduct analysis : LC-MS detects intermediates (e.g., dimerization products from triazole rings), mitigated by slow reagent addition (<0.5 mL/min) .
Q. Q5. How do structural modifications (e.g., substituent changes) affect bioactivity?
- SAR studies : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups. Activity trends correlate with LogP values: optimal hydrophobicity (LogP 2.5–3.5) enhances membrane permeability .
- Triazole ring substitution : Fluorine at position 7 of the benzothiazole increases antimicrobial potency (MIC reduction by 4x) but may elevate cytotoxicity (IC < 50 µM) .
Q. Q6. What computational methods validate experimental data or predict properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (<5% deviation from experimental) and redox potentials .
- Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN). The acetamide group forms hydrogen bonds with Asp73, explaining activity against resistant strains .
Q. Q7. How are contradictions in biological activity data resolved?
- Batch variability : Compare purity (HPLC >98%) and solubility (DMSO stock concentration ≤10 mM) across studies. Contradictory MIC values may stem from solvent residue effects .
- Assay conditions : Standardize inoculum size (1–5 × 10 CFU/mL) and incubation time (18–24 h) to minimize variability .
Methodological Challenges
Q. Q8. What strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use 0.1% Tween-80 in PBS to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group, increasing solubility 10-fold .
Q. Q9. How are reaction intermediates stabilized during multi-step synthesis?
- Low-temperature quenching : For thiol intermediates, add ice-cold acetic acid (pH 4–5) to prevent oxidation .
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection during triazole ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
